molecular formula C7H3BrF3IO B1374119 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene CAS No. 1049731-04-5

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B1374119
CAS No.: 1049731-04-5
M. Wt: 366.9 g/mol
InChI Key: OILSLJDTYNLSKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .

Preparation Methods

The synthesis of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene typically involves multiple steps:

Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trifluoromethoxy group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene include:

The uniqueness of this compound lies in its specific arrangement of halogen atoms and the trifluoromethoxy group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

2-bromo-4-iodo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILSLJDTYNLSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717831
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-04-5
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049731-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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